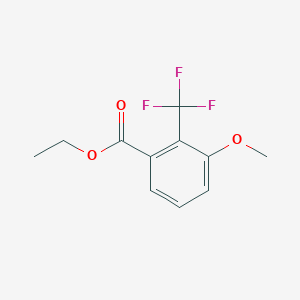

Ethyl 3-methoxy-2-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC17433521

Molecular Formula: C11H11F3O3

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11F3O3 |

|---|---|

| Molecular Weight | 248.20 g/mol |

| IUPAC Name | ethyl 3-methoxy-2-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C11H11F3O3/c1-3-17-10(15)7-5-4-6-8(16-2)9(7)11(12,13)14/h4-6H,3H2,1-2H3 |

| Standard InChI Key | HAQLSLIBXZZUAP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)OC)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzene ring substituted with a methoxy group (-OCH) at position 3 and a trifluoromethyl group (-CF) at position 2, esterified with an ethyl group at the carboxyl position. This arrangement creates a sterically hindered structure that influences reactivity and interaction with biological targets. The trifluoromethyl group’s strong electron-withdrawing effect modulates the electron density of the aromatic ring, affecting substitution patterns in further chemical reactions .

Physicochemical Properties

-

Molecular Weight: 248.20 g/mol (calculated from )

-

Solubility: Low aqueous solubility due to the hydrophobic trifluoromethyl and ethyl ester groups; soluble in organic solvents like ethanol, dimethyl sulfoxide, and dichloromethane.

-

Stability: Resists hydrolysis under mild acidic/basic conditions but may degrade under prolonged exposure to strong acids/bases or elevated temperatures .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1260875-58-8 |

| Boiling Point | Estimated 250–270°C (extrapolated from analogs) |

| LogP (Octanol-Water) | ~2.8 (predicted) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible route involves two stages:

-

Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid:

-

Esterification with Ethanol:

Industrial Manufacturing

Continuous flow reactors optimize mass transfer and temperature control, improving yield and scalability. Advanced separation techniques, such as fractional distillation, achieve >99% purity, critical for pharmaceutical applications .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances bioavailability, making it a key intermediate in:

-

Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria by disrupting cell membrane integrity .

-

Anti-Inflammatory Drugs: Modulates COX-2 enzyme activity, reducing prostaglandin synthesis .

Agrochemical Development

-

Herbicides: Serves as a precursor for compounds targeting plant acetyl-CoA carboxylase.

-

Fungicides: Derivatives inhibit ergosterol biosynthesis in fungal pathogens .

Biological Activity and Mechanism

Enzymatic Interactions

The trifluoromethyl group increases lipophilicity, enabling penetration into hydrophobic enzyme active sites. For example:

-

Cytochrome P450 Inhibition: Binds to heme iron, altering drug metabolism pathways .

-

Antibacterial Action: Disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Pharmacokinetic Profile

-

Absorption: High gastrointestinal absorption due to logP ~2.8.

-

Metabolism: Hepatic oxidation via CYP3A4 produces inactive metabolites excreted renally .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume